![molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8](/img/structure/B1319603.png)

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Übersicht

Beschreibung

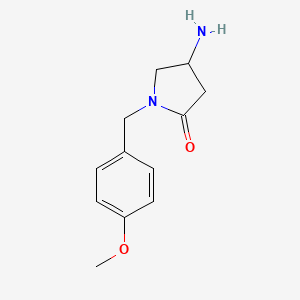

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride (SPH) is an organic compound that has been studied for its potential applications in scientific research, including its biochemical and physiological effects. It is a cyclic compound containing an indene moiety and a piperidine ring, and is a salt of hydrochloric acid. SPH has been used in a variety of laboratory experiments to study its mechanism of action and its potential applications.

Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Modulation

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride has been studied for its potential as a nonsteroidal estrogen receptor agonist. This compound, specifically a variant known as (+)-3-[4-(1- piperidinoethoxy)phenyl]spiro[indene-1,1'-indane]-5,5'-diol hydrochloride, has shown promise in rat models for human hot flushes. It offers beneficial effects on lipid and bone metabolism while having marginal effects on the uterus and breasts, suggesting its utility in treating hot flushes (Watanabe et al., 2003).

Modulation of Presynaptic Cholinergic Function

The compound has been explored for its role in modulating presynaptic cholinergic function. Variants like spirovesamicols, which are conformationally restricted analogs of vesamicol, have shown potential as selective inhibitors of vesicular acetylcholine storage. These derivatives exhibit high affinity for the vesamicol receptor, indicating their potential in the modulation of cholinergic neurotransmission (Efange et al., 1994).

Sigma Receptor Ligands

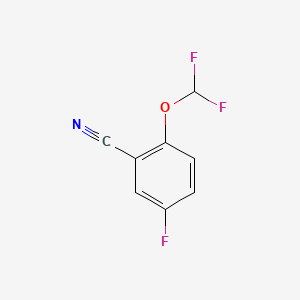

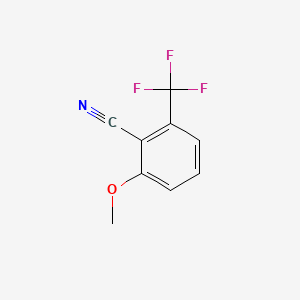

This compound and its analogs have been identified as potent sigma receptor ligands. These compounds have demonstrated significant binding properties for sigma(1) and sigma(2) receptors. Some derivatives with cyano groups in position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity, making them promising candidates for further exploration in this area (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

Recent studies have identified this compound-based derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds, which combine privileged structures with a hydroxamic acid moiety, have shown the ability to inhibit HDACs and exhibit antiproliferative activity on various tumor cell lines. This indicates their potential in cancer therapy (Varasi et al., 2011).

Growth Hormone Secretagogues

This compound has been studied for its potential as a growth hormone secretagogue. Systematic studies of different regioisomers and homologues of this compound have revealed secretagogues with low nanomolar in vitro activity, highlighting its potential use in therapies related to growth hormone (Yang et al., 1998).

Wirkmechanismus

Target of Action

The primary target of this compound is the Human Somatostatin Receptor Subtype 2 (sst2) . This receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of numerous secondary hormones.

Mode of Action

As a potent and selective non-peptide agonist for the sst2 receptor , this compound likely interacts with its target by binding to the receptor, thereby triggering a response and leading to changes in the cell.

Biochemical Pathways

The activation of the sst2 receptor can affect various biochemical pathways. For instance, it can inhibit the release of many hormones, including growth hormone, thyroid-stimulating hormone, and insulin .

Result of Action

The activation of the sst2 receptor by this compound can result in a decrease in the release of various hormones, which can have numerous effects at the molecular and cellular levels .

Eigenschaften

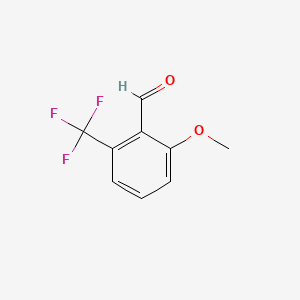

IUPAC Name |

spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHLHIBZLOSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595485 | |

| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231938-20-8 | |

| Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

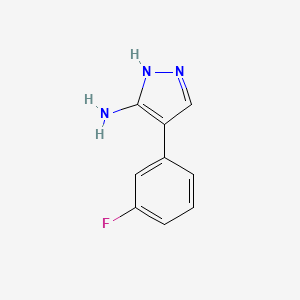

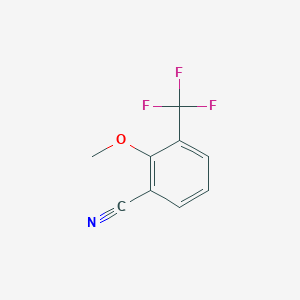

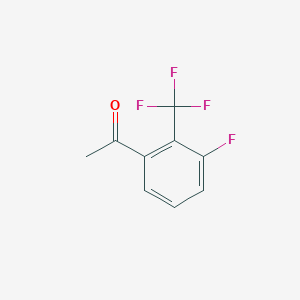

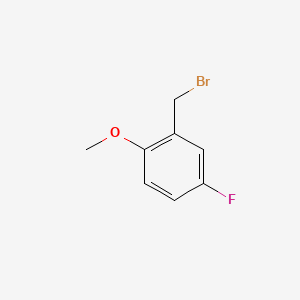

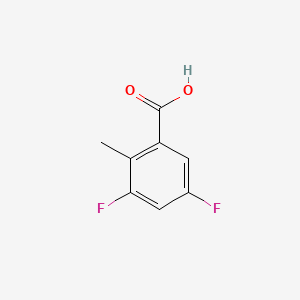

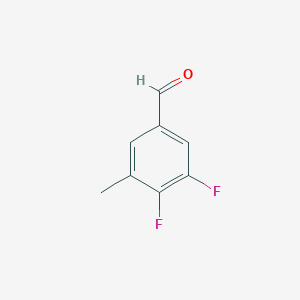

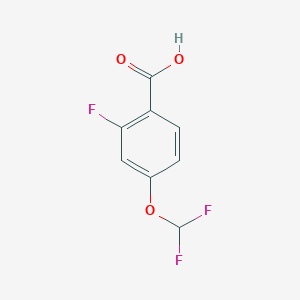

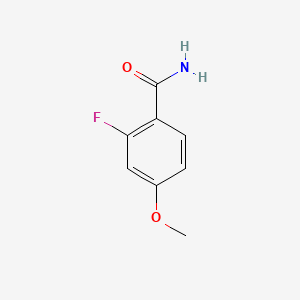

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.